molecular formula C12H10F3N3 B1438032 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010928-50-3

4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B1438032
CAS RN: 1010928-50-3
M. Wt: 253.22 g/mol
InChI Key: APFJSIGNFYINTF-UHFFFAOYSA-N
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Description

“4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a nitrogen-containing heterocyclic compound. It has a molecular weight of 253.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10F3N3/c13-7-2-1-6 (9 (14)10 (7)15)11-12-8 (3-4-16-11)17-5-18-12/h1-2,5,11,16H,3-4H2, (H,17,18) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 253.23 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current sources.

Scientific Research Applications

1. Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, similar in structure to 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been evaluated for their performance as corrosion inhibitors. They demonstrate high inhibition efficiency in protecting mild steel against corrosion in acidic environments. This is supported by various methods like weight loss studies, electrochemical techniques, and computational approaches (Saady et al., 2021).

2. Anticancer Potential

Research has been conducted on the synthesis of imidazo[4,5-c]pyridines for their potential as anticancer agents. These compounds, including structural variants of 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have shown promising activity against tumor cells in mice and are being explored for their antitumor properties (Temple et al., 1987).

3. Pharmaceutical Development

Imidazo[4,5-c]pyridine derivatives have been studied for their pharmaceutical potential, including as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds are being investigated for treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy, highlighting the diverse therapeutic applications of this chemical class (Ohta et al., 1996).

4. Inhibitors for P2X7 Receptor

A study on 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives as P2X7 antagonists demonstrated their potential as potent inhibitors with favorable pharmacokinetic properties. This research opens avenues for the use of these compounds in various therapeutic applications, especially in targeting the P2X7 receptor (Swanson et al., 2016).

5. Solid Phase Synthesis

The solid-phase synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridines has been developed, showcasing the versatility of this compound in synthetic chemistry and its potential for streamlined production for various applications (Hutchins & Chapman, 1996).

6. Synthesis of VEGFR-2 Kinase Inhibitors

Compounds including 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, derived from 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been identified as inhibitors of VEGFR-2 kinase, a significant target in cancer therapy (Han et al., 2012).

properties

IUPAC Name

4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3/c13-7-2-1-6(9(14)10(7)15)11-12-8(3-4-16-11)17-5-18-12/h1-2,5,11,16H,3-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFJSIGNFYINTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C(=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 6
4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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